Pomalidomide-PEG3-CO2H

Content Navigation

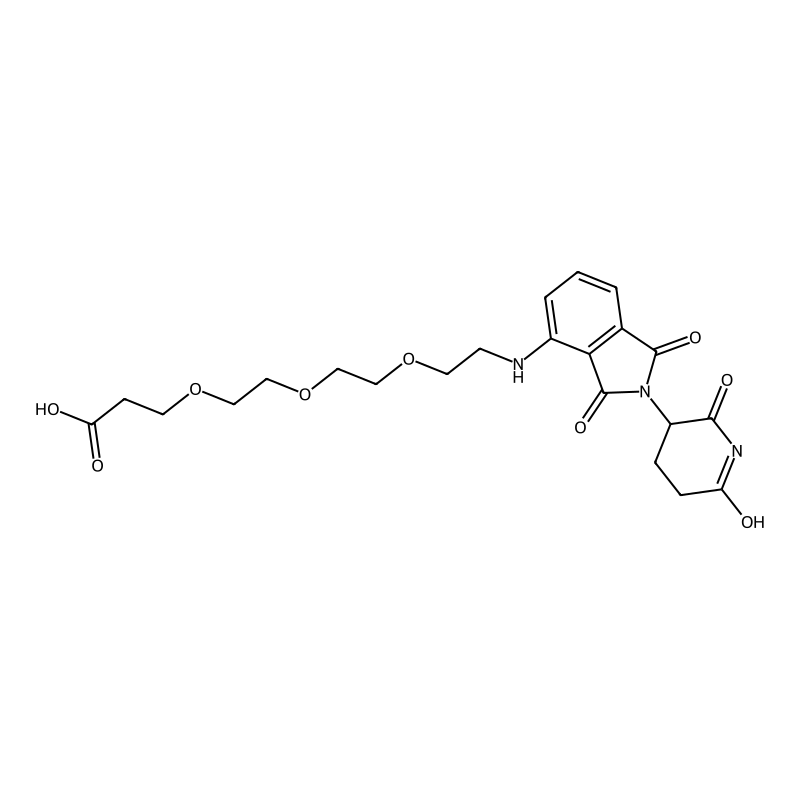

Researchers synthesizing PROTACs often face poor solubility and weak CRBN binding with thalidomide-based or alkyl-linked building blocks. Pomalidomide-PEG3-CO2H solves this by combining a high-affinity pomalidomide core with a hydrophilic PEG3 spacer and terminal carboxylic acid for direct amide coupling.

- Improves aqueous solubility and reduces ClogP vs. alkyl linkers, eliminating aggregation in assays.

- Leverages pomalidomide’s superior CRBN binding to achieve deeper target degradation at lower DC50.

- Enables parallel, high-throughput PROTAC library synthesis via standard EDC/HATU chemistry without copper contamination.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Purity

Package Size

Pomalidomide-PEG3-CO2H is a specialized, ready-to-use E3 ligase ligand-linker conjugate engineered for the rapid synthesis of Proteolysis Targeting Chimeras (PROTACs). It integrates pomalidomide, a highly potent Cereblon (CRBN) recruiter, with a hydrophilic three-unit polyethylene glycol (PEG3) spacer, terminating in a reactive carboxylic acid (-CO2H) [1]. From a procurement and material-selection perspective, this bifunctional building block is critical for hit-to-lead PROTAC campaigns, as it allows direct amide coupling to amine-bearing target ligands using standard reagents (e.g., HATU/EDC) while inherently improving the aqueous solubility and pharmacokinetic profile of the resulting degrader compared to traditional alkyl-linked or thalidomide-based alternatives [2].

Research Fit

Substituting Pomalidomide-PEG3-CO2H with cheaper thalidomide equivalents or hydrophobic alkyl linkers frequently compromises both synthesis yields and biological efficacy. Thalidomide exhibits significantly weaker binding affinity to the human thalidomide binding domain (hTBD) of CRBN compared to pomalidomide, often resulting in lower maximum degradation (Dmax) and requiring higher dosing concentrations to achieve ternary complex formation [1]. Furthermore, replacing the PEG3 spacer with an aliphatic alkyl chain of similar length drastically increases the lipophilicity (ClogP), leading to poor aqueous solubility, erratic bioassay readouts, and severe aggregation during in vitro screening [2]. Finally, substituting the terminal carboxylic acid with an alkyne or azide forces the use of copper-catalyzed click chemistry, which risks transition-metal contamination in biological assays and necessitates rigorous, time-consuming purification steps [2].

Substitution Risk

PEG2 or PEG4 may shift ternary complex geometry and reduce degradation efficiency.

Amine- or azide-terminated analogs require different coupling chemistry, adding synthetic steps.

Small structural changes can alter solubility, permeability, and degrader potency.

Superior CRBN Binding Affinity via Pomalidomide Core

The choice of the E3 ligase ligand fundamentally dictates the thermodynamic stability of the ternary complex. Pomalidomide-based PROTACs consistently demonstrate superior binding affinity to the Cereblon (CRBN) receptor compared to their thalidomide counterparts. Structural studies and binding assays reveal that the additional amino group on the phthalimide ring of pomalidomide establishes critical hydrogen bonds within the CRBN binding pocket, leading to a stronger interaction [1]. This translates to substantially lower equilibrium dissociation constants (KD) and enhanced degradation potency (lower DC50 values) in cellular assays, making pomalidomide the preferred anchor for high-efficiency degraders [1].

| Evidence Dimension | CRBN hTBD Binding Affinity / Degradation Potency |

| Target Compound Data | Pomalidomide core: High affinity (typically nanomolar KD), robust Dmax |

| Comparator Or Baseline | Thalidomide core: Lower affinity, frequently higher DC50 |

| Quantified Difference | Pomalidomide exhibits up to 10-50x stronger CRBN engagement compared to thalidomide, directly improving DC50 and Dmax profiles |

| Conditions | In vitro CRBN binding assays and cellular degradation models |

Procuring the pomalidomide derivative ensures maximum E3 ligase recruitment efficiency, reducing the risk of false negatives during early-stage PROTAC screening.

Enhanced Aqueous Solubility and Pharmacokinetics via PEG3 Linker

Linker composition is a primary driver of PROTAC physicochemical properties. High molecular weight degraders often suffer from poor permeability and solubility. Incorporating a PEG3 linker significantly reduces the calculated partition coefficient (ClogP) compared to an equivalent-length alkyl chain (e.g., nonane or decane linkers) [1]. This hydrophilic modification prevents the severe aqueous insolubility that plagues fully aliphatic PROTACs, thereby avoiding erratic assay results, compound precipitation in culture media, and poor oral bioavailability in downstream in vivo models[2].

| Evidence Dimension | Aqueous Solubility and Lipophilicity (ClogP) |

| Target Compound Data | PEG3 linker: Enhanced hydrophilicity, lower ClogP |

| Comparator Or Baseline | Alkyl linker (e.g., C9-C10): High ClogP, poor aqueous solubility |

| Quantified Difference | PEGylation systematically lowers ClogP by 1.5 - 2.0 log units compared to isosteric alkyl chains, dramatically improving aqueous solubility |

| Conditions | Physiological pH buffer solubility and in vitro ADME profiling |

Selecting a PEG3-linked precursor mitigates the most common failure mode in PROTAC development—poor solubility—ensuring reliable bioassay data and smoother hit-to-lead progression.

Streamlined Processability and High-Yield Amide Coupling

The terminal carboxylic acid (-CO2H) on this building block enables highly efficient, single-step amide bond formation with primary or secondary amines on the target protein ligand. Compared to click-chemistry precursors (such as azides or alkynes) that require copper catalysts (CuAAC), the -CO2H group allows for standard HATU/EDC/DIPEA coupling [1]. This avoids transition-metal contamination, which can interfere with sensitive biological assays and requires rigorous scavenging protocols. Furthermore, the PEG3-acid construct typically yields coupling efficiencies exceeding 85% under mild conditions, facilitating rapid, parallel synthesis of PROTAC libraries [1].

| Evidence Dimension | Coupling Efficiency and Purification Burden |

| Target Compound Data | -CO2H terminal: Direct HATU/EDC coupling, no metal catalysts |

| Comparator Or Baseline | -N3 / -Alkyne terminal: Requires Cu(I) catalysts, high purification burden |

| Quantified Difference | Eliminates copper scavenging steps; achieves >85% conversion in standard amide coupling workflows |

| Conditions | Parallel PROTAC library synthesis using standard peptide coupling reagents |

The -CO2H functional group accelerates procurement-to-assay timelines by enabling straightforward, high-yield synthesis without the need for specialized metal-scavenging purification.

High-Throughput PROTAC Library Generation

Because the terminal carboxylic acid allows for direct, metal-free amide coupling with amine-bearing target ligands, Pomalidomide-PEG3-CO2H is the ideal precursor for parallel, high-throughput synthesis of PROTAC libraries. This eliminates the need for complex intermediate purifications, enabling rapid screening of multiple target ligands against the CRBN E3 ligase [1].

Rescuing Poorly Soluble Alkyl-Linked Hits

In hit-to-lead optimization phases where initial PROTAC candidates utilizing aliphatic linkers exhibit severe aggregation or poor bioavailability, substituting the alkyl chain with this PEG3 building block reliably reduces ClogP. This restores aqueous solubility and ensures reliable in vitro and in vivo assay performance without drastically altering the spatial distance between the two pharmacophores [2].

Upgrading Thalidomide-Based Degraders for Higher Potency

For research programs stalled by the weak degradation efficiency (Dmax) or high DC50 of thalidomide-based degraders, switching to the pomalidomide core of this conjugate leverages its superior CRBN binding affinity. This substitution often rescues ternary complex formation and drives deeper target protein degradation at lower dosing concentrations [3].

Application Fit Matrix

References

- [1] Journal of Medicinal Chemistry, 'Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications', 2022.

- [2] European Journal of Medicinal Chemistry, 'Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design', 2022.

- [3] Chemical Society Reviews, 'Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders', 2022.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types